
3-Cyclobutyl-2-oxo-propionic acid ethyl ester
概要
説明
3-Cyclobutyl-2-oxo-propionic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a cyclobutyl group attached to a propanoic acid derivative, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester typically involves the esterification of 2-Oxo-3-cyclobutylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Cyclobutyl-2-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-Oxo-3-cyclobutylpropanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: 2-Oxo-3-cyclobutylpropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
3-Cyclobutyl-2-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl butanoate: Known for its pineapple-like odor, used in the food industry.
Uniqueness
3-Cyclobutyl-2-oxo-propionic acid ethyl ester is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to simpler esters. This structural feature can influence its reactivity and interactions in various applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 3-cyclobutyl-2-oxopropanoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7H,2-6H2,1H3 |
InChIキー |
YEKYFGBKBPJUFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)CC1CCC1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-{[(2-cyanophenyl)methyl]oxy}benzoic acid](/img/structure/B8408779.png)
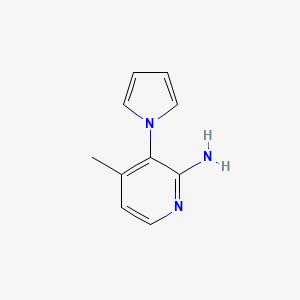
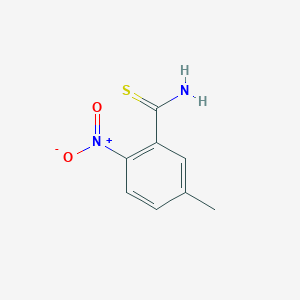


![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline](/img/structure/B8408823.png)

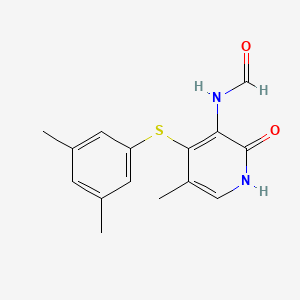

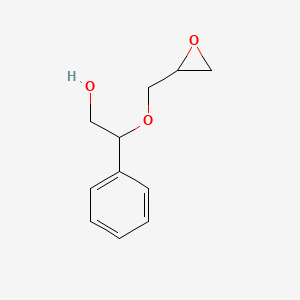
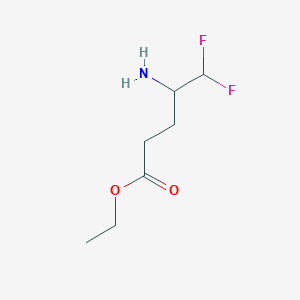
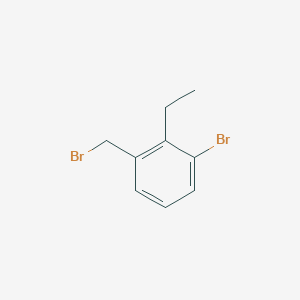
![[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene](/img/structure/B8408864.png)
![2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-acetic acid](/img/structure/B8408871.png)
